molecular formula C13H27ClN2 B1446880 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride CAS No. 1823248-70-9

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride

Cat. No. B1446880
CAS RN: 1823248-70-9
M. Wt: 246.82 g/mol
InChI Key: MCRMJOHJUBSZAC-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride” is a compound with the molecular formula C13H27ClN2 and a molecular weight of 246.82 . Piperidines, the core structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, like “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride”, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride” include a molecular weight of 246.82 and a molecular formula of C13H27ClN2 . Other specific properties like boiling point and storage conditions are not mentioned in the search results .

Scientific Research Applications

Drug Design and Pharmacology

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride: is a piperidine derivative, which is a class of compounds that play a crucial role in the pharmaceutical industry. These derivatives are found in more than twenty classes of pharmaceuticals, including alkaloids . They are key synthetic fragments for designing drugs due to their structural versatility and biological activity. This compound can be used as a building block in the synthesis of potential drugs, particularly those targeting the central nervous system.

Organic Synthesis

In organic chemistry, this compound can be utilized in multicomponent reactions, cyclization, and annulation processes . Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies

The piperidine moiety is significant in biological systems. Derivatives like 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride can be used to study biological pathways and the pharmacokinetics of drugs containing the piperidine ring . They can also serve as analogs for naturally occurring substances to understand their interaction with biological targets.

Neuroscience Research

Piperidine derivatives are known to interact with various neurotransmitter systems. This makes 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride a candidate for neuroscience research, where it can be used to develop new treatments for neurological disorders or as a tool to study neurotransmitter functions .

Materials Science

While not traditionally associated with materials science, piperidine derivatives could potentially influence the field. Their robustness and ability to form stable compounds may lead to applications in creating new materials with specific properties, such as enhanced durability or electrical conductivity .

Chemical Education

As a representative of a significant class of nitrogen-containing heterocycles, this compound can be used in educational settings to demonstrate various chemical reactions and synthesis strategies to students, fostering a deeper understanding of organic chemistry principles .

Future Directions

Piperidines, including “1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride”, continue to be a significant area of research in the pharmaceutical industry . The development of efficient methods for the synthesis of substituted piperidines is an ongoing focus, and these compounds are expected to continue playing a significant role in drug design .

properties

IUPAC Name

1-ethyl-4-(piperidin-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.ClH/c1-2-15-9-6-12(7-10-15)11-13-5-3-4-8-14-13;/h12-14H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMJOHJUBSZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(piperidin-2-ylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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